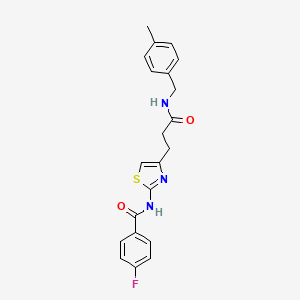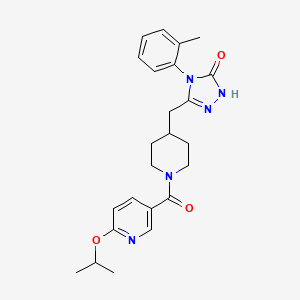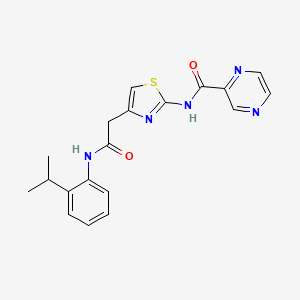![molecular formula C20H18N6O3 B2817054 2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide CAS No. 1396868-57-7](/img/structure/B2817054.png)
2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[d][1,2,3]triazole moiety linked to a pyrimidine ring via an acetamide bridge, with a methoxybenzyl group attached to the pyrimidine ring. The unique structure of this compound makes it a valuable candidate for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d][1,2,3]triazole moiety: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an o-phenylenediamine derivative, under acidic conditions.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via a condensation reaction between a suitable aldehyde and a guanidine derivative.
Coupling of the benzo[d][1,2,3]triazole and pyrimidine rings: This step involves the formation of an acetamide bridge between the two rings, typically using an acylation reaction with an appropriate acylating agent.
Introduction of the methoxybenzyl group: The final step involves the attachment of the methoxybenzyl group to the pyrimidine ring, which can be achieved through an etherification reaction using a methoxybenzyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may exhibit pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or inflammation.
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share a similar triazole moiety and have been studied for their anticancer properties.
2-(2H-1,2,3-triazol-2-yl)benzoic acids: These compounds also contain a triazole ring and have been explored for their potential as building blocks in organic synthesis.
2,6-bis(1,2,3-triazol-4-yl)pyridine: This compound features a triazole-pyridine motif and has been used in coordination chemistry and supramolecular assemblies.
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide is unique due to its combination of a benzo[d][1,2,3]triazole moiety, a pyrimidine ring, and a methoxybenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-(benzotriazol-1-yl)-N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-28-17-9-5-2-6-14(17)12-29-20-10-18(21-13-22-20)23-19(27)11-26-16-8-4-3-7-15(16)24-25-26/h2-10,13H,11-12H2,1H3,(H,21,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWPJXYFSKVXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2816971.png)
![N-(1-cyanocyclobutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2816973.png)
![N-(4-BROMO-2-METHYLPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2816974.png)
![9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2816975.png)
![methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2816976.png)



![Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2816983.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2816993.png)

